N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide features a hybrid structure combining a dihydropyrazine core with a sulfanyl acetamide linker and substituted aryl groups.
Properties
Molecular Formula |
C19H15ClFN3O3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-27-16-6-5-12(20)9-15(16)23-17(25)11-28-18-19(26)24(8-7-22-18)14-4-2-3-13(21)10-14/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
XIIVTPYTIZODGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the dihydropyrazinyl intermediate: This involves the formation of the dihydropyrazinyl ring, often through cyclization reactions.
Coupling of intermediates: The final step involves coupling the chloro-methoxyphenyl intermediate with the dihydropyrazinyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of reduced derivatives of the compound.
Substitution: This can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Features and Heterocyclic Diversity
The target compound shares key motifs with several analogs, including:
- Sulfanyl acetamide linker : A common feature in bioactive molecules, facilitating interactions with enzymatic thiol groups or metal ions.
- Substituted aryl groups : The 5-chloro-2-methoxyphenyl and 3-fluorophenyl groups modulate steric and electronic effects, impacting target affinity and metabolic stability.
Table 1: Structural and Functional Comparison of Analogs
Pharmacokinetic Considerations
- Lipophilicity : The 3-fluorophenyl group in the target compound may reduce metabolic degradation compared to chlorophenyl analogs (e.g., ECHEMI 942035-02-1) .
- Solubility: The dihydropyrazine core’s planar structure might enhance aqueous solubility relative to bulkier thieno-pyrimidine or chromeno-pyrimidine systems .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Molecular Structure and Composition
- Molecular Formula : C22H17ClFN5O3S
- Molecular Weight : 485.9 g/mol
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopyrazin-2-yl]sulfanylacetamide
The compound features a complex structure that includes a chloro group, methoxy group, and a pyrazin derivative, which may contribute to its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that influence cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds are crucial for understanding their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 50 | Antibacterial |
| Compound B | 25 | Antifungal |
| This compound | TBD | TBD |
Case Studies and Research Findings
- Anticancer Potential : A study published in PMC explored the anticancer properties of compounds with similar scaffolds. It was found that certain derivatives could induce apoptosis in cancer cell lines, suggesting that this compound may possess similar properties .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is essential for determining its efficacy and safety profile. Studies investigating absorption, distribution, metabolism, and excretion (ADME) characteristics will provide insights into how the compound behaves in biological systems.
- Comparative Studies : Comparative analyses with structurally similar compounds have highlighted the unique biological profiles of this compound. These studies reveal differences in potency and selectivity towards specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
